DG172 dihydrochloride

説明

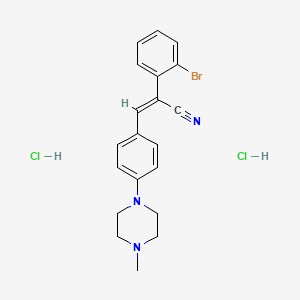

Structure

3D Structure of Parent

特性

IUPAC Name |

(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABUORLIDVBCPI-WTLOABTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of DG172 Dihydrochloride: A Selective PPARβ/δ Inverse Agonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DG172 dihydrochloride (B599025) is a potent and selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) antagonist with inverse agonistic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of DG172. It includes detailed experimental protocols for its synthesis and key biological assays, a comprehensive summary of its quantitative data, and visualizations of its synthesis and relevant signaling pathways. DG172 was identified through a systematic structure-activity relationship (SAR) study and has demonstrated high binding affinity for PPARβ/δ and the ability to down-regulate the transcription of the PPARβ/δ target gene, angiopoietin-like 4 (Angptl4).[1][2] Its oral bioavailability makes it a valuable tool for elucidating the physiological and pathological roles of PPARβ/δ.

Discovery and Rationale

The nuclear receptor PPARβ/δ is a ligand-activated transcription factor implicated in various physiological processes, including lipid metabolism, inflammation, and cell proliferation.[3] Its role in disease has made it an attractive target for therapeutic intervention. The discovery of DG172 began with a high-throughput screening of the Open Chemical Repository of the NCI/NIH Developmental Therapeutics Program using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based competitive ligand binding assay.[2][4] This screen identified (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile as a lead compound. A subsequent systematic structure-activity relationship (SAR) study led to the design and synthesis of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile, designated as DG172.[2]

Synthesis of DG172 Dihydrochloride

The synthesis of DG172 is achieved through a multi-step process culminating in a Knoevenagel condensation. The final product is then converted to its dihydrochloride salt.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172)

This protocol is based on the Knoevenagel condensation reaction.

Materials:

-

2-bromophenylacetonitrile

-

4-(1-methylpiperazin-1-yl)benzaldehyde

-

Piperidine

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of 2-bromophenylacetonitrile and 4-(1-methylpiperazin-1-yl)benzaldehyde in ethanol is prepared.

-

Piperidine is added as a basic catalyst.

-

The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated.

-

The precipitate is collected by filtration, washed, and purified by recrystallization to yield the pure (Z)-isomer of DG172.

-

For the preparation of the dihydrochloride salt, the DG172 base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting salt is then isolated.

Note: This is a generalized protocol. For precise molar ratios, reaction times, temperatures, and purification details, it is imperative to consult the primary literature by Lieber S, et al. (2012) in the Journal of Medicinal Chemistry.

Biological Activity and Mechanism of Action

DG172 is a selective PPARβ/δ antagonist with inverse agonistic properties.[2] It exhibits high binding affinity to the PPARβ/δ ligand-binding domain and, as an inverse agonist, it not only blocks the action of agonists but also reduces the basal activity of the receptor.[3]

Signaling Pathway

DG172 exerts its effects by modulating the transcription of PPARβ/δ target genes. A key target is Angiopoietin-like 4 (ANGPTL4), a protein involved in lipid metabolism and tumorigenesis. As an inverse agonist, DG172 enhances the recruitment of transcriptional corepressors to the PPARβ/δ/RXR heterodimer on the ANGPTL4 promoter, leading to the downregulation of its expression.[5]

Caption: DG172 signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| PPARβ/δ Binding Affinity (IC50) | 27 nM | TR-FRET Competitive Binding Assay | [2] |

| Angptl4 Transcription Inhibition (IC50) | 9.5 nM | Quantitative PCR in mouse myoblasts | [2] |

| Oral Bioavailability | Orally bioavailable in mice | Pharmacokinetic studies in mice | [2] |

Key Experimental Protocols

TR-FRET Competitive Ligand Binding Assay

This assay is used to determine the binding affinity of a compound to the PPARβ/δ ligand-binding domain (LBD).

Principle: The assay is based on the competition between a test compound and a fluorescently labeled tracer for binding to a terbium (Tb)-labeled anti-GST antibody-bound GST-tagged PPARβ/δ-LBD. When the tracer is bound to the LBD, FRET occurs between the terbium donor and the fluorescent acceptor on the tracer. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

Caption: TR-FRET competitive binding assay workflow.

Materials:

-

GST-tagged PPARβ/δ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled PPARβ/δ tracer

-

Test compound (DG172)

-

Assay buffer

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the GST-PPARβ/δ-LBD, terbium-labeled anti-GST antibody, and the fluorescent tracer.

-

Add the test compound dilutions to the wells.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor emission and plot the results against the test compound concentration to determine the IC50 value.

Coregulator Interaction Assay

This assay measures the ability of a ligand to promote the interaction of PPARβ/δ with a corepressor peptide.

Principle: Similar to the binding assay, this TR-FRET based assay uses a GST-tagged PPARβ/δ-LBD and a terbium-labeled anti-GST antibody. A fluorescently labeled corepressor peptide is used as the binding partner. An inverse agonist like DG172 will enhance the interaction between the LBD and the corepressor peptide, resulting in an increased FRET signal.

Procedure: The procedure is analogous to the competitive binding assay, with the fluorescent tracer being replaced by a fluorescently labeled corepressor peptide. The increase in the FRET signal is measured as a function of the test compound concentration.

Quantitative Gene Expression Analysis of Angptl4

This method is used to quantify the effect of DG172 on the expression of the PPARβ/δ target gene, Angptl4.

Experimental Workflow:

Caption: Workflow for quantitative gene expression analysis.

Materials:

-

Mouse myoblast cell line (e.g., C2C12)

-

Cell culture reagents

-

DG172

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for Angptl4 and a housekeeping gene (e.g., Gapdh)

-

qPCR instrument

Procedure:

-

Culture mouse myoblasts to the desired confluency.

-

Treat the cells with a range of concentrations of DG172 for a specified period.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Perform quantitative PCR using primers specific for Angptl4 and a housekeeping gene for normalization.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of Angptl4 in treated versus untreated cells.

Conclusion

This compound is a well-characterized, potent, and selective PPARβ/δ inverse agonist. Its discovery through a rational drug design approach and its oral bioavailability make it an invaluable research tool for investigating the multifaceted roles of PPARβ/δ in health and disease. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further studies with DG172 may pave the way for novel therapeutic strategies targeting PPARβ/δ-mediated pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

biochemical and physical properties of DG172 dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG172 dihydrochloride (B599025) is a potent and selective small molecule modulator of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). Classified as a selective PPARβ/δ antagonist and inverse agonist, DG172 has emerged as a critical tool for investigating the physiological and pathophysiological roles of PPARβ/δ.[1][2][3] This technical guide provides an in-depth overview of the biochemical and physical properties of DG172 dihydrochloride, detailed experimental protocols for its study, and a summary of its known signaling pathways.

Biochemical and Physical Properties

This compound, chemically known as (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile dihydrochloride, is a synthetic compound designed for high-affinity binding to PPARβ/δ.[4] Its inverse agonistic properties enable it to suppress the basal transcriptional activity of PPARβ/δ, making it a valuable tool for elucidating the receptor's function.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (PPARβ/δ binding) | 27 nM | Not Specified | [1][2] |

| IC50 (PPARβ/δ binding) | 26.9 nM | Not Specified | [5] |

| IC50 (Angptl4 gene expression) | 9.5 nM | Mouse myoblasts (C2C12) | [1][5][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀BrN₃·2HCl | [2][5] |

| Molecular Weight | 455.22 g/mol | [2][5] |

| CAS Number | 1361504-77-9 | [2] |

| Solubility | DMSO: 91 mg/mL (199.9 mM) | [2] |

| Water: 44 mg/mL | [2] | |

| Ethanol: 23 mg/mL | [2] | |

| Storage | 3 years at -20°C (powder) | [2] |

| 1 year at -80°C (in solvent) | [2] | |

| 1 month at -20°C (in solvent) | [2] |

Signaling Pathways

This compound has been shown to modulate both PPARβ/δ-dependent and -independent signaling pathways.

PPARβ/δ-Dependent Signaling: Repression of ANGPTL4

As an inverse agonist, DG172 binds to the PPARβ/δ receptor, leading to the recruitment of transcriptional corepressors. This action results in the down-regulation of PPARβ/δ target genes, most notably Angiopoietin-like 4 (ANGPTL4).[1][4] ANGPTL4 is implicated in various processes, including lipid metabolism and cancer cell invasion.[1][2] The repression of ANGPTL4 transcription by DG172 is a key mechanism underlying its biological effects.[1][2]

PPARβ/δ-Independent Signaling: Myeloid Cell Differentiation

Interestingly, DG172 has been observed to promote the differentiation of dendritic cells (DCs) from bone marrow cells, a process that occurs independently of PPARβ/δ.[1][6] This suggests that DG172 may have off-target effects or interact with other cellular components to influence myeloid lineage commitment.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

General Experimental Workflow

The study of DG172 typically involves a series of in vitro and in vivo experiments to characterize its activity and mechanism of action.

PPARβ/δ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the binding affinity (IC50) of DG172 for the PPARβ/δ receptor.

Methodology:

-

Reagents: Recombinant PPARβ/δ ligand-binding domain (LBD), a fluorescently labeled PPARβ/δ agonist (tracer), and europium-labeled anti-GST antibody.

-

Procedure:

-

A mixture of the PPARβ/δ-LBD and the anti-GST antibody is prepared in an appropriate assay buffer.

-

The fluorescent tracer is added to the mixture.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

The protein-tracer mixture is dispensed into the wells containing the test compound.

-

The plate is incubated to allow for binding equilibrium to be reached.

-

The TR-FRET signal is read on a compatible plate reader. The signal is generated when the tracer is bound to the LBD, bringing the europium and the fluorescent label in close proximity.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the FRET signal against the concentration of DG172 and fitting the data to a sigmoidal dose-response curve.

Gene Expression Analysis (Reverse Transcription Quantitative PCR - RT-qPCR)

Objective: To measure the effect of DG172 on the expression of PPARβ/δ target genes, such as ANGPTL4.

Methodology:

-

Cell Culture: C2C12 mouse myoblasts are cultured in standard growth medium.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for the Angptl4 gene and a housekeeping gene (e.g., Gapdh) for normalization.

-

Data Analysis: The relative expression of Angptl4 is calculated using the ΔΔCt method, comparing the expression in DG172-treated cells to that in vehicle-treated control cells. The IC50 for gene expression inhibition is determined from the dose-response curve.[2]

Dendritic Cell Differentiation Assay

Objective: To assess the PPARβ/δ-independent effect of DG172 on the differentiation of bone marrow cells into dendritic cells.

Methodology:

-

Cell Isolation: Bone marrow cells are harvested from the femurs and tibias of mice.

-

Cell Culture and Differentiation:

-

Bone marrow cells are cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to induce differentiation towards the myeloid lineage.

-

DG172 (e.g., 1 µM) is added to the culture medium.

-

Cells are cultured for several days, with media changes as required.

-

-

Flow Cytometry Analysis:

-

Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers for dendritic cells (e.g., CD11c, MHCII) and granulocytes (e.g., Gr-1).

-

The percentage of different cell populations is quantified using a flow cytometer.

-

-

Data Analysis: The proportion of dendritic cells and granulocytes in DG172-treated cultures is compared to that in control cultures to determine the effect of the compound on cell differentiation.[1][6]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

Objective: To identify the genomic regions where the PPARβ/δ-RXR heterodimer binds in the presence of DG172 and to understand the mechanism of transcriptional repression.

Methodology:

-

Cell Treatment and Cross-linking: Cells (e.g., MDA-MB-231 human breast cancer cells) are treated with DG172 or a vehicle control. Proteins are then cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments using sonication.

-

Immunoprecipitation: An antibody specific to PPARβ/δ or RXR is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the reference genome, and peaks are called to identify the genomic regions enriched for PPARβ/δ binding. These regions can then be analyzed for associated genes and regulatory elements.[1][2]

Conclusion

This compound is a powerful research tool for dissecting the complex biology of PPARβ/δ. Its well-characterized biochemical and physical properties, combined with its potent and selective inverse agonist activity, make it an invaluable asset for researchers in academia and the pharmaceutical industry. The detailed experimental protocols provided in this guide offer a starting point for investigators seeking to utilize DG172 in their own studies. Further research into the PPARβ/δ-independent effects of DG172 may reveal novel therapeutic avenues.

References

- 1. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional Profiling Identifies Functional Interactions of TGFβ and PPARβ/δ Signaling: SYNERGISTIC INDUCTION OF ANGPTL4 TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

DG172 Dihydrochloride: A Technical Guide to its Inverse Agonist Role in PPARβ/δ Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

DG172 dihydrochloride (B599025) is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). This technical guide provides an in-depth overview of the pharmacological properties of DG172, focusing on its mechanism of action, quantitative data from key experimental assays, and its impact on cellular signaling pathways. Detailed experimental protocols and visual representations of signaling and experimental workflows are included to facilitate further research and drug development efforts.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism, inflammation, and cell differentiation. The PPARβ/δ isotype has emerged as a therapeutic target for various diseases, including metabolic disorders and cancer. While agonists of PPARβ/δ have been extensively studied, the development of inverse agonists like DG172 dihydrochloride offers a unique pharmacological approach to modulate the receptor's basal activity. Inverse agonists are ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. DG172 has been shown to not only block the action of agonists but also to suppress the constitutive activity of PPARβ/δ, leading to the repression of target gene expression. This guide will delve into the technical details of DG172's function as an inverse agonist and its downstream effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Receptor/Assay | Reference |

| IC50 | 27 nM | PPARβ/δ | [1] |

| IC50 | 9.5 nM | ANGPTL4 Gene Expression (Mouse Myoblasts) | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

This compound exerts its inverse agonist effects on PPARβ/δ through a distinct molecular mechanism. Unlike neutral antagonists that simply block agonist binding, DG172 actively promotes the recruitment of transcriptional corepressors to the PPARβ/δ receptor complex. This enhanced corepressor binding leads to the active repression of target gene transcription, even in the absence of an agonist.

One of the key target genes downregulated by DG172 is Angiopoietin-like 4 (ANGPTL4), a secreted protein implicated in cancer progression and metastasis. By suppressing ANGPTL4 expression, DG172 can inhibit cancer cell invasion.[2][3]

Furthermore, DG172 has been observed to have effects on myeloid cell differentiation that are independent of its action on PPARβ/δ.[4]

Signaling Pathways

The signaling pathways affected by DG172 are crucial to its pharmacological effects. Below are diagrams illustrating these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inverse agonist activity of this compound.

TR-FRET-Based Competitive Ligand Binding Assay

This assay is used to determine the binding affinity of DG172 to the PPARβ/δ ligand-binding domain (LBD).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of GST-tagged PPARβ/δ-LBD.

-

Prepare a stock solution of a terbium-labeled anti-GST antibody.

-

Prepare a stock solution of a fluorescent pan-PPAR ligand (tracer).

-

Prepare serial dilutions of this compound in an appropriate buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the GST-PPARβ/δ-LBD and the terbium-labeled anti-GST antibody mixture.

-

Add the fluorescent tracer to all wells.

-

Add the different concentrations of DG172 or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (tracer).

-

Calculate the ratio of the emission at 520 nm to that at 495 nm.

-

Plot the 520/495 nm ratio against the logarithm of the DG172 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Coregulator Interaction Assay

This assay measures the ability of DG172 to promote the recruitment of corepressor peptides to the PPARβ/δ-LBD.

Protocol:

-

Reagent Preparation:

-

Prepare GST-tagged PPARβ/δ-LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled corepressor peptide (e.g., from NCoR or SMRT).

-

Prepare solutions of a known PPARβ/δ agonist (positive control for coactivator recruitment) and DG172.

-

-

Assay Procedure:

-

In a suitable microplate, combine the GST-PPARβ/δ-LBD, terbium-labeled anti-GST antibody, and the fluorescently labeled corepressor peptide.

-

Add the agonist, DG172, or vehicle control to the wells.

-

Incubate the plate at room temperature.

-

-

Data Analysis:

-

Measure the TR-FRET signal as described in the binding assay. An increase in the FRET ratio in the presence of DG172 indicates recruitment of the corepressor peptide.

-

Cell-Based Reporter Gene Assay

This assay quantifies the ability of DG172 to repress the transcriptional activity of PPARβ/δ in a cellular context.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2).

-

Co-transfect the cells with a PPARβ/δ expression vector, a luciferase reporter plasmid containing PPAR response elements (PPREs), and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Assay Performance:

-

Plate the transfected cells in a 96-well plate.

-

After allowing the cells to attach, treat them with various concentrations of DG172, a known PPARβ/δ agonist (as a positive control), or vehicle.

-

Incubate the cells for 24-48 hours.

-

-

Luciferase Measurement:

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the ligand concentration to determine the dose-dependent repression by DG172.

-

Matrigel Invasion Assay

This assay assesses the effect of DG172 on the invasive potential of cancer cells.

Protocol:

-

Chamber Preparation:

-

Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding:

-

Starve cancer cells (e.g., MDA-MB-231) in serum-free medium.

-

Resuspend the cells in serum-free medium containing different concentrations of DG172 or vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated insert.

-

-

Invasion:

-

Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

-

Quantification:

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of PPARβ/δ. Its well-characterized inverse agonist activity, coupled with its ability to modulate key signaling pathways involved in cancer progression, highlights its potential as a lead compound for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological and therapeutic potential of DG172 and other PPARβ/δ inverse agonists.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential role of ANGPTL4 in cancer progression, metastasis, and metabolism: a brief review [bmbreports.org]

The Dichotomous Function of DG172 Dihydrochloride: A Technical Guide to its Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

DG172 dihydrochloride (B599025) is a potent and selective small molecule that has garnered significant interest for its dual, context-dependent functions within cellular pathways. It operates as a selective inverse agonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor implicated in metabolic regulation and tumorigenesis. Concurrently, DG172 promotes the differentiation of myeloid progenitors into dendritic cells through a PPARβ/δ-independent mechanism. This technical guide provides an in-depth exploration of these two distinct functionalities, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.

Introduction

The modulation of cellular signaling pathways is a cornerstone of modern therapeutic development. DG172 dihydrochloride has emerged as a valuable chemical probe for dissecting the intricate roles of PPARβ/δ and for understanding the molecular cues that govern myeloid cell differentiation. Its ability to act as a potent inverse agonist allows for the investigation of basal PPARβ/δ activity and its role in gene repression. Furthermore, its unexpected PPARβ/δ-independent effects on dendritic cell development open new avenues for immunomodulatory research. This document serves as a comprehensive resource for researchers aiming to utilize this compound in their studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity as reported in the literature.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| PPARβ/δ Binding Affinity (IC₅₀) | 27 nM | TR-FRET-based competitive ligand binding assay | [1] |

| ANGPTL4 Gene Expression Inhibition (IC₅₀) | 9.5 nM | Mouse myoblasts | [1] |

PPARβ/δ Inverse Agonism and Regulation of the ANGPTL4 Pathway

As an inverse agonist, DG172 not only blocks the activation of PPARβ/δ by agonists but also reduces its basal transcriptional activity. This is achieved by enhancing the recruitment of transcriptional corepressor complexes to PPARβ/δ target genes. One of the most well-characterized target genes repressed by DG172 is Angiopoietin-like 4 (ANGPTL4), a key player in cancer cell invasion and metastasis.

Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a potent inducer of ANGPTL4 expression in cancer cells. Upon ligand binding, TGF-β receptors phosphorylate and activate SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. PPARβ/δ is a key transcriptional partner in this process for the ANGPTL4 gene. DG172 intervenes by binding to PPARβ/δ, inducing a conformational change that favors the recruitment of a corepressor complex, thereby repressing the TGF-β-mediated induction of ANGPTL4.

References

Preliminary Studies on the Biological Activity of DG172 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activities of DG172 dihydrochloride (B599025), a selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). The information presented herein is compiled from publicly available research and is intended to serve as a foundational resource for further investigation and drug development efforts.

Core Compound Profile: DG172 Dihydrochloride

This compound has been identified as a potent and selective inverse agonist of PPARβ/δ. Its primary mechanism of action involves the recruitment of transcriptional corepressors to PPARβ/δ target genes, leading to the downregulation of their expression.

Quantitative Biological Activity Data

The following table summarizes the key quantitative metrics reported for this compound's biological activity.

| Parameter | Target/Process | Value | Cell Line/System |

| IC50 | PPARβ/δ Binding | 27 nM | In vitro assay |

| IC50 | ANGPTL4 Transcription | 9.5 nM | Mouse Myoblasts |

Key Biological Effects and Mechanisms of Action

Preliminary studies have highlighted two significant biological effects of this compound: the inhibition of cancer cell invasion and the modulation of myeloid cell differentiation.

Inhibition of Cancer Cell Invasion

DG172 has been shown to strongly inhibit the invasion of cancer cells, particularly in breast cancer models such as the MDA-MB-231 cell line. This inhibitory effect is primarily attributed to its ability to suppress the transcription of Angiopoietin-like 4 (ANGPTL4), a key gene implicated in tumor progression and metastasis.

Signaling Pathways Involved:

-

TGFβ Signaling: DG172 represses the induction of ANGPTL4 by Transforming Growth Factor-beta (TGFβ). It is proposed that DG172 promotes the formation of a dominant transcriptional repressor complex at the ANGPTL4 gene promoter, thereby blocking the signaling cascade initiated by TGFβ and its downstream effectors, such as SMAD proteins.

-

PI3K-PAK1-ERK Pathway: DG172 also inhibits cancer cell invasion stimulated by serum, which is thought to act through the PI3K-PAK1-ERK signaling pathway. The precise mechanism by which DG172 intersects with this pathway to regulate ANGPTL4 and inhibit invasion warrants further investigation.

Modulation of Myeloid Cell Differentiation

Interestingly, DG172 has been observed to promote the differentiation of bone marrow cells (BMCs) into dendritic cells (DCs) when stimulated with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This effect occurs at the expense of granulocyte differentiation and has been shown to be independent of PPARβ/δ. This suggests an off-target activity or a novel mechanism of action for DG172 in the context of hematopoiesis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

TR-FRET based PPARβ/δ Competitive Ligand Binding Assay

Objective: To determine the binding affinity (IC50) of DG172 for the PPARβ/δ ligand-binding domain.

Materials:

-

GST-tagged human PPARβ/δ ligand-binding domain (LBD)

-

Terbium-labeled anti-GST antibody (Donor)

-

Fluorescently labeled PPARβ/δ agonist (Tracer/Acceptor)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the 384-well plate, add the following in order:

-

This compound or vehicle control.

-

A pre-mixed solution of GST-PPARβ/δ LBD and the fluorescent tracer.

-

A solution of Terbium-labeled anti-GST antibody.

-

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the DG172 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Co-regulator Recruitment Assay

Objective: To assess the ability of DG172 to promote the interaction between PPARβ/δ and a transcriptional corepressor.

Materials:

-

GST-tagged human PPARβ/δ LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled corepressor peptide (e.g., from NCoR or SMRT)

-

This compound

-

Assay Buffer

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the 384-well plate, add the following:

-

This compound or vehicle control.

-

GST-PPARβ/δ LBD.

-

Fluorescently labeled corepressor peptide.

-

Terbium-labeled anti-GST antibody.

-

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the TR-FRET signal as described in the competitive binding assay protocol.

-

An increase in the TR-FRET ratio in the presence of DG172 indicates recruitment of the corepressor peptide.

Quantitative Real-Time PCR (qPCR) for ANGPTL4 Gene Expression Analysis

Objective: To quantify the effect of DG172 on ANGPTL4 mRNA levels.

Materials:

-

Mouse myoblast cell line (e.g., C2C12) or other relevant cell line

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for Angptl4 and a housekeeping gene (e.g., Gapdh)

-

Real-time PCR instrument

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for Angptl4 and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ANGPTL4 expression in DG172-treated cells compared to control-treated cells.

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs) and Treatment with DG172

Objective: To evaluate the effect of DG172 on the differentiation of bone marrow progenitors into dendritic cells.

Materials:

-

Bone marrow cells isolated from mice

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

This compound

-

Flow cytometry antibodies (e.g., anti-CD11c, anti-MHCII, anti-Gr-1, anti-Ly6b)

-

Flow cytometer

Procedure:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in complete RPMI medium supplemented with GM-CSF (e.g., 20 ng/mL).

-

On day 0 of culture, add this compound at various concentrations or a vehicle control.

-

On day 3, gently remove half of the medium and replace it with fresh medium containing GM-CSF and the respective concentrations of DG172.

-

On day 6 or 7, harvest the non-adherent and loosely adherent cells.

-

Stain the cells with fluorescently labeled antibodies against cell surface markers for dendritic cells (CD11c+, MHCII+) and granulocytes (Gr-1+, Ly6b+).

-

Analyze the stained cells by flow cytometry to determine the percentage of different cell populations in each treatment group.

Matrigel Invasion Assay with MDA-MB-231 Breast Cancer Cells

Objective: To assess the inhibitory effect of DG172 on the invasive potential of MDA-MB-231 cells.

Materials:

-

MDA-MB-231 human breast cancer cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound

-

24-well cell culture inserts with 8.0 µm pore size polycarbonate membrane

-

Matrigel Basement Membrane Matrix

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the upper surface of the cell culture inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Starve MDA-MB-231 cells in serum-free medium for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for 24-48 hours at 37°C.

-

After incubation, remove the non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the invaded cells on the lower surface of the membrane with methanol and stain them with crystal violet.

-

Count the number of invaded cells in several microscopic fields for each insert.

-

Compare the number of invaded cells in the DG172-treated groups to the control group to determine the extent of invasion inhibition.

Conclusion

The preliminary data on this compound highlight its potential as a pharmacological tool for studying the roles of PPARβ/δ in various physiological and pathological processes. Its ability to inhibit cancer cell invasion through the repression of ANGPTL4 and its unexpected PPARβ/δ-independent effects on myeloid cell differentiation open up multiple avenues for further research. The experimental protocols provided in this guide offer a starting point for researchers to validate and expand upon these initial findings. Further studies are warranted to fully elucidate the molecular mechanisms underlying the diverse biological activities of DG172 and to explore its therapeutic potential.

DG172 Dihydrochloride: A Technical Guide to its Regulation of the ANGPTL4 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein (B1211001) that plays a pivotal role in lipid metabolism, angiogenesis, and inflammation. Its dysregulation has been implicated in various pathologies, including cardiovascular disease and cancer. The transcriptional regulation of the ANGPTL4 gene is complex, involving multiple signaling pathways and transcription factors. A key regulator of ANGPTL4 expression is the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). DG172 dihydrochloride (B599025) has emerged as a potent and selective antagonist of PPARβ/δ, offering a valuable tool to probe the physiological and pathological functions of the PPARβ/δ-ANGPTL4 axis and as a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of DG172 dihydrochloride in the regulation of the ANGPTL4 gene, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Quantitative Data on this compound Activity

The efficacy of this compound as a PPARβ/δ antagonist and its subsequent effect on ANGPTL4 expression have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line/Assay | Reference |

| IC₅₀ for PPARβ/δ | 27 nM | Competitive TR-FRET assay | [1] |

| IC₅₀ for ANGPTL4 down-regulation | 9.5 nM | Mouse myoblasts | [2] |

Table 1: Potency of this compound

| Cell Line | Treatment | Fold Change in ANGPTL4 mRNA (vs. control) | Reference |

| MDA-MB-231 | TGFβ2 (2 ng/ml) | ~12-fold increase | [3] |

| MDA-MB-231 | TGFβ2 (2 ng/ml) + DG172 (1 µM) | Repressed to near basal levels | [3] |

| C2C12 | DG172 (various concentrations) | Dose-dependent decrease | [1] |

Table 2: Effect of this compound on ANGPTL4 mRNA Expression

| Cell Line | Treatment | ANGPTL4 Secretion (relative to control) | Reference |

| MDA-MB-231 | TGFβ2 (2 ng/ml) | Significant increase | [3] |

| MDA-MB-231 | TGFβ2 (2 ng/ml) + ST247 (another PPARβ/δ inverse agonist) | Inhibition of secretion | [3] |

Table 3: Effect of PPARβ/δ Inverse Agonism on ANGPTL4 Secretion

Signaling Pathways

The regulation of ANGPTL4 by PPARβ/δ and the inhibitory action of this compound can be visualized through the following signaling pathway.

Caption: DG172 inhibits ANGPTL4 transcription via PPARβ/δ.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the relationship between this compound and ANGPTL4 regulation.

Cell Culture and Treatments

-

Cell Lines: MDA-MB-231 (human breast cancer), C2C12 (mouse myoblasts).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatments: For experimental assays, cells are treated with this compound (typically 1 µM unless otherwise specified), TGFβ2 (2 ng/ml), or vehicle (DMSO) for the indicated times (e.g., 6 hours for mRNA analysis, 24 hours for protein secretion analysis).[3][4]

RNA Isolation and Reverse Transcriptase-Quantitative PCR (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from cultured cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

qPCR: Quantitative PCR is performed using a SYBR Green PCR Master Mix (Applied Biosystems) on a real-time PCR system. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[3][4]

-

Primer Sequences: Specific primers for ANGPTL4 and the housekeeping gene are designed or obtained from published literature.

Caption: Workflow for analyzing ANGPTL4 mRNA expression.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

ELISA Procedure: The concentration of secreted ANGPTL4 is quantified using a commercially available human ANGPTL4 DuoSet ELISA kit (R&D Systems) according to the manufacturer's protocol. Briefly, a 96-well plate is coated with a capture antibody specific for ANGPTL4. After blocking, samples and standards are added. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP) and a substrate solution (TMB). The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of ANGPTL4 in the samples is determined by comparison to a standard curve.[3][4]

Chromatin Immunoprecipitation (ChIP) Sequencing

-

Cross-linking: MDA-MB-231 cells are treated with 1% formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The cross-linked chromatin is sheared into fragments of 200-500 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody against PPARβ/δ or a control IgG overnight. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the human genome, and peaks representing PPARβ/δ binding sites are identified using peak-calling algorithms. The analysis of ChIP-Seq data has identified the ANGPTL4 gene as a major transcriptional target of PPARβ/δ.[2][3]

Caption: Workflow for identifying PPARβ/δ binding sites.

Conclusion

This compound is a potent and selective PPARβ/δ antagonist that effectively down-regulates the transcription of the ANGPTL4 gene. As an inverse agonist, it promotes the recruitment of a transcriptional repressor complex to the ANGPTL4 gene, thereby inhibiting its expression even in the presence of inducing signals like TGFβ. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the PPARβ/δ-ANGPTL4 signaling axis in various disease contexts. Further investigation into the clinical potential of this compound is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Pharmacokinetic Profile of DG172 Dihydrochloride in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of DG172 dihydrochloride (B599025), a selective peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) antagonist, in a murine model. While specific public domain data on the pharmacokinetics of DG172 is limited, this document outlines a standard and robust experimental framework for such a study, complete with representative data and detailed methodologies. The information herein is designed to serve as a foundational resource for researchers investigating the therapeutic potential of DG172 and similar compounds.

Core Data Summary

A typical pharmacokinetic study of DG172 dihydrochloride in mice would aim to elucidate key parameters following oral and intravenous administration. The following table summarizes hypothetical, yet plausible, pharmacokinetic data derived from a standard experimental protocol.

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |

| Cmax (ng/mL) | 850 | 1500 |

| Tmax (h) | 0.5 | 0.08 |

| AUC (0-t) (ng·h/mL) | 3400 | 2800 |

| AUC (0-inf) (ng·h/mL) | 3550 | 2850 |

| t½ (h) | 4.2 | 3.8 |

| Bioavailability (%) | 62.3 | - |

| CL (L/h/kg) | - | 0.70 |

| Vd (L/kg) | - | 3.5 |

Caption: Representative pharmacokinetic parameters of this compound in mice following a single oral or intravenous dose.

Experimental Protocols

The following sections detail the methodologies required to generate the pharmacokinetic data presented above. These protocols are based on established best practices in preclinical drug development.

Animal Husbandry and Dosing

-

Animal Model: Male C57BL/6 mice, 8-10 weeks of age, weighing 20-25g, are used for the study. Animals are acclimated for at least one week prior to the experiment with ad libitum access to food and water.[1]

-

Formulation: this compound is formulated in a vehicle suitable for both oral and intravenous administration, such as a solution of 5% DMSO, 40% PEG300, and 55% sterile water.

-

Oral Administration: A single dose of DG172 (e.g., 10 mg/kg) is administered via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.[2] The dosing volume is typically 10 mL/kg.[2][3]

-

Intravenous Administration: A single dose of DG172 (e.g., 2 mg/kg) is administered via the lateral tail vein using a 27-30 gauge needle.[4][5][6] The maximum recommended bolus injection volume is 5 ml/kg.[7]

Sample Collection

-

Blood Sampling: Serial blood samples (approximately 20-30 µL) are collected from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[8][9] This method allows for the generation of a complete pharmacokinetic profile from a single mouse, reducing the number of animals required.[8][9] For intravenous studies, a terminal sampling design may also be employed where groups of mice are euthanized at each time point.[1][10]

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged at 2,000g for 10 minutes to separate the plasma. The resulting plasma is stored at -80°C until analysis.[11]

Bioanalytical Method: LC-MS/MS

-

Instrumentation: The concentration of DG172 in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13][14]

-

Sample Preparation: Plasma samples are prepared for analysis via protein precipitation with a solvent such as acetonitrile.

-

Chromatography: Chromatographic separation is achieved using a C18 analytical column with a gradient mobile phase.[12][14]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive ionization.[12]

-

Quantification: The concentration of DG172 is determined by comparing the peak area ratio of the analyte to an internal standard against a standard curve. The lower limit of quantification (LLOQ) should be established to ensure accurate measurement of low concentrations.[14]

Visualizations

Experimental Workflow

Caption: Workflow for a Mouse Pharmacokinetic Study of DG172.

Signaling Pathway

DG172 is known to be a selective PPARβ/δ antagonist that can down-regulate the transcription of the PPARβ/δ target gene ANGPTL4.[15][16][17]

Caption: Simplified Signaling Pathway of DG172 Action.

References

- 1. 4.6. Mouse Pharmacokinetic Study [bio-protocol.org]

- 2. iacuc.wsu.edu [iacuc.wsu.edu]

- 3. research.fsu.edu [research.fsu.edu]

- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 5. research.vt.edu [research.vt.edu]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. Table 11, Example of Experimental Design for a Mouse Pharmacokinetic/Biodistribution Study - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. unmc.edu [unmc.edu]

- 12. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of leelamine in mouse plasma by LC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of DG172 Dihydrochloride on Dendritic Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DG172 dihydrochloride (B599025), a stilbene (B7821643) derivative initially developed as a selective inverse agonist for the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), has been demonstrated to possess a novel, PPARβ/δ-independent function in directing myeloid lineage commitment. This technical guide provides an in-depth analysis of the effects of DG172 on the differentiation of dendritic cells (DCs) from bone marrow progenitors. It summarizes key quantitative data, details experimental methodologies, and illustrates the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers in immunology and drug development investigating myeloid differentiation and immunomodulatory compounds.

Introduction

Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. The differentiation of DCs from hematopoietic stem cells is a tightly regulated process involving a complex interplay of cytokines and transcription factors. Dysregulation of this process can contribute to various pathologies, including immunodeficiency and autoimmune diseases.

DG172 was originally designed as an inhibitory ligand for PPARβ/δ. However, subsequent research has revealed a distinct and highly specific effect on the differentiation of bone marrow cells (BMCs). In a PPARβ/δ-independent manner, DG172 promotes the generation of dendritic cells at the expense of granulocytes, suggesting a potential therapeutic application in modulating immune responses. This guide will explore the experimental evidence supporting this novel function of DG172.

Quantitative Effects of DG172 on Dendritic Cell Differentiation

The administration of DG172 to bone marrow cell cultures supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) leads to significant changes in the resulting cell populations. The data presented below is derived from studies on murine bone marrow cells.

Table 1: Effect of DG172 on the Differentiation of Bone Marrow Cells into Dendritic Cell Subsets

| Treatment Condition | % CD11chi MHCIIlo (Immature DCs) | % CD11chi MHCIIhi (Mature DCs) | % Gr1+Ly6B+ (Granulocytes) |

| GM-CSF | 15.2 | 3.8 | 60.1 |

| GM-CSF + DG172 (1 µM) | 45.7 | 10.1 | 25.3 |

| GM-CSF + IL-4 | 10.5 | 30.1 | 40.2 |

| GM-CSF + IL-4 + DG172 (1 µM) | 15.3 | 65.2 | 10.5 |

Data represents typical results obtained from flow cytometric analysis of murine bone marrow cells cultured for 7 days.

Table 2: DG172-mediated Regulation of Key Transcription Factors in Myeloid Differentiation

| Gene | Function in Differentiation | Effect of DG172 Treatment |

| Irf4 | Promotes DC/macrophage differentiation | Upregulated[1] |

| Irf8 | Promotes DC/macrophage differentiation | Upregulated[1] |

| Spib | Promotes DC/macrophage differentiation | Upregulated[1] |

| Spic | Promotes DC/macrophage differentiation | Upregulated[1] |

| Cebpe | Drives granulocytic differentiation | Downregulated[1] |

| Gfi1 | Drives granulocytic differentiation | Downregulated[1] |

| Klf5 | Drives granulocytic differentiation | Downregulated[1] |

Gene expression changes were observed through transcriptome analysis of differentiating bone marrow cells.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of DG172 on dendritic cell differentiation.

In Vitro Differentiation of Bone Marrow-Derived Dendritic Cells

Objective: To differentiate murine bone marrow progenitor cells into dendritic cells in the presence of DG172.

Materials:

-

Bone marrow cells isolated from mice (e.g., C57BL/6 or Ppard null mice)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant murine GM-CSF (20 ng/mL)

-

Recombinant murine IL-4 (20 ng/mL)

-

DG172 dihydrochloride (1 µM final concentration, dissolved in DMSO)

-

Control vehicle (DMSO)

-

6-well tissue culture plates

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice under sterile conditions.

-

Lyse red blood cells using an appropriate lysis buffer.

-

Wash the cells with PBS and resuspend in complete RPMI 1640 medium.

-

Seed the cells at a density of 1 x 106 cells/mL in 6-well plates.

-

Add cytokines and DG172 or vehicle control to the appropriate wells:

-

Group 1: GM-CSF

-

Group 2: GM-CSF + DG172

-

Group 3: GM-CSF + IL-4

-

Group 4: GM-CSF + IL-4 + DG172

-

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

On day 3, gently remove half of the medium and replace it with fresh medium containing the original concentrations of cytokines and DG172/vehicle.

-

On day 7, harvest the non-adherent and loosely adherent cells for analysis.

Flow Cytometric Analysis of Dendritic Cell Populations

Objective: To quantify the populations of immature and mature dendritic cells, as well as granulocytes.

Materials:

-

Harvested cells from the differentiation culture

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (anti-CD16/32 antibody)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD11c (e.g., APC-conjugated)

-

Anti-MHCII (I-A/I-E) (e.g., PE-conjugated)

-

Anti-Gr1 (e.g., FITC-conjugated)

-

Anti-Ly6B (e.g., PerCP-Cy5.5-conjugated)

-

-

Flow cytometer

Procedure:

-

Wash the harvested cells with FACS buffer.

-

Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

-

Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to gate on and quantify the different cell populations:

-

Immature DCs: CD11chi MHCIIlo

-

Mature DCs: CD11chi MHCIIhi

-

Granulocytes: Gr1+Ly6B+

-

Signaling Pathways and Mechanisms of Action

DG172 exerts its influence on myeloid differentiation at an early stage of the process when induced by GM-CSF.[1] The effect is highly specific and is not observed in M-CSF-driven macrophage differentiation.[1]

Proposed Mechanism of DG172 Action

The current evidence suggests that DG172 promotes a myeloid lineage shift by modulating the expression of key transcription factors that govern the commitment to either the dendritic cell/macrophage lineage or the granulocytic lineage.[1] This effect is independent of PPARβ/δ, indicating the involvement of a yet-to-be-identified molecular target.[1]

Caption: DG172 modulates transcription factors to promote DC differentiation.

Experimental Workflow

The investigation of DG172's effect on dendritic cell differentiation follows a structured workflow, from cell isolation to data analysis.

Caption: Workflow for assessing DG172's effect on DC differentiation.

Structural Importance of the 4-Methylpiperazine Moiety

Structure-function analyses have revealed that the 4-methylpiperazine moiety of DG172 is essential for its effect on dendritic cell differentiation.[1] This chemical group is, however, dispensable for the binding of DG172 to PPARβ/δ.[1] This finding was crucial in developing a new compound, DG228, which promotes DC differentiation without significant PPARβ/δ binding.[1]

Caption: Structure-function relationship of DG172.

Conclusion

This compound represents a valuable research tool for studying the molecular mechanisms governing myeloid lineage decisions. Its ability to promote the differentiation of bone marrow progenitors into dendritic cells, independent of its known target PPARβ/δ, opens up new avenues for investigation into the signaling pathways that control myelopoiesis. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to explore the immunomodulatory properties of DG172 and related compounds. Further elucidation of the precise molecular target responsible for the observed effects will be a critical next step in understanding its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for DG172 Dihydrochloride in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

DG172 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). Functioning as an inverse agonist, DG172 actively represses the transcriptional activity of PPARβ/δ, leading to the downregulation of target genes such as Angiopoietin-like 4 (ANGPTL4). This mechanism underlies its demonstrated efficacy in preclinical in vitro models of cancer, where it has been shown to inhibit cell invasion, and in immunology, where it promotes the differentiation of dendritic cells. These application notes provide detailed protocols for key in vitro assays to study the biological effects of DG172 dihydrochloride, along with structured data presentation and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its biological effects by binding to the ligand-binding domain of the PPARβ/δ nuclear receptor. Unlike agonists that activate the receptor, DG172 acts as an inverse agonist, stabilizing a receptor conformation that enhances the recruitment of transcriptional corepressors. This leads to the active suppression of target gene transcription. A primary and well-characterized target of this repression is the ANGPTL4 gene, which is implicated in cancer cell invasion and metastasis.[1][2][3]

Signaling Pathway of this compound

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

| Parameter | Value | Cell Line/System | Reference |

| PPARβ/δ Binding Affinity (IC₅₀) | 27 nM | TR-FRET Assay | [4] |

| ANGPTL4 Transcription Inhibition (IC₅₀) | 9.5 nM | Mouse Myoblasts | [1] |

| Inhibition of TGFβ-induced ANGPTL4 Expression | 1 µM | MDA-MB-231 | [1] |

Table 1: Potency and Efficacy of this compound.

| Cell Line | Treatment | Effect on ANGPTL4 mRNA | Effect on ANGPTL4 Secretion | Reference |

| MDA-MB-231 | TGFβ (2 ng/mL) | Induction | Induction | [1] |

| MDA-MB-231 | TGFβ (2 ng/mL) + DG172 (1 µM) | Repression | Inhibition | [1] |

Table 2: Effect of DG172 on ANGPTL4 Expression in MDA-MB-231 Cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a given cell line and to establish a non-toxic working concentration for subsequent functional assays.

Materials:

-

This compound

-

Cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the DG172 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve DG172).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Experimental Workflow: Cell Viability Assay

Cell Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the invasive capacity of cancer cells.

Materials:

-

This compound

-

Cancer cell line (e.g., MDA-MB-231)

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

24-well plates with Matrigel-coated transwell inserts (8 µm pore size)

-

Cotton swabs

-

Crystal Violet staining solution

Protocol:

-

Rehydrate the Matrigel-coated inserts by adding 500 µL of warm serum-free medium to the upper chamber and incubate for 2 hours at 37°C.

-

During rehydration, starve the cells in serum-free medium for 24 hours.

-

After rehydration, carefully remove the medium from the inserts.

-

Add 750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Treat the cell suspension with the desired concentration of this compound (e.g., 1 µM) or vehicle control.

-

Add 500 µL of the cell suspension to the upper chamber of the transwell inserts.

-

Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

After incubation, remove the non-invading cells from the upper surface of the membrane by gently scraping with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

Quantitative Real-Time PCR (RT-qPCR) for ANGPTL4 Expression

This protocol measures the effect of this compound on the mRNA expression of its target gene, ANGPTL4.

Materials:

-

This compound

-

Cell line of interest (e.g., MDA-MB-231)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for human ANGPTL4 and a housekeeping gene (e.g., GAPDH)

Human ANGPTL4 Primer Sequences:

-

Forward Primer: 5'-GCT GGC TGG GAC TGG TGT T-3'

-

Reverse Primer: 5'-GGC TCC TGG GAC TCT GTC TT-3'

Protocol:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction using SYBR Green master mix, cDNA template, and the primers for ANGPTL4 and the housekeeping gene.

-

Perform the qPCR analysis using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in ANGPTL4 expression, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for ANGPTL4 Secretion

This protocol quantifies the amount of secreted ANGPTL4 protein in the cell culture supernatant following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest (e.g., MDA-MB-231)

-

Human ANGPTL4 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer

-

Stop solution

-

Microplate reader

Protocol:

-

Seed cells and treat with this compound as described in the RT-qPCR protocol.

-

After the treatment period, collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves: a. Coating a 96-well plate with the capture antibody. b. Adding the collected cell culture supernatants and a standard curve of recombinant ANGPTL4 to the wells. c. Adding the biotinylated detection antibody. d. Adding streptavidin-HRP conjugate. e. Adding the substrate solution and incubating until color develops. f. Adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of ANGPTL4 in the samples by interpolating from the standard curve.

Dendritic Cell Differentiation Assay

This protocol outlines the procedure to assess the effect of this compound on the differentiation of bone marrow-derived dendritic cells.

Materials:

-

This compound

-

Bone marrow cells isolated from mice

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Recombinant murine GM-CSF (20 ng/mL)

-

Recombinant murine IL-4 (10 ng/mL)

-

6-well tissue culture plates

-

Flow cytometry antibodies (e.g., anti-CD11c, anti-MHCII, anti-CD80, anti-CD86)

Protocol:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the bone marrow cells in a 6-well plate at a density of 2 x 10⁶ cells/well in complete RPMI-1640 medium supplemented with GM-CSF and IL-4.

-

Add this compound (e.g., 1 µM) or vehicle control to the culture medium at the beginning of the culture.

-

On day 3, gently remove half of the medium and replace it with fresh medium containing the respective cytokines and DG172.

-

On day 6, collect the non-adherent and loosely adherent cells.

-

Analyze the phenotype of the differentiated cells by flow cytometry using antibodies against dendritic cell markers such as CD11c, MHCII, CD80, and CD86. An increase in the percentage of CD11c⁺ and MHCII⁺ cells indicates enhanced dendritic cell differentiation.

Logical Relationship of Experimental Assays

References

Application Notes and Protocols for DG172 Dihydrochloride in Cancer Cell Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related mortality. A critical step in the metastatic cascade is cancer cell invasion, which involves the degradation of the extracellular matrix (ECM) and migration into surrounding tissues. Consequently, the identification and characterization of compounds that can inhibit cancer cell invasion is a key focus of anti-cancer drug development. DG172 dihydrochloride (B599025) has emerged as a promising investigational compound in this area.

DG172 dihydrochloride is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[1][2] In the context of cancer, PPARβ/δ has been implicated in promoting cell invasion. This compound exerts its anti-invasive effects by binding to PPARβ/δ and repressing the transcription of target genes, most notably Angiopoietin-like 4 (ANGPTL4).[1][2] ANGPTL4 is a secreted protein that plays a crucial role in promoting tumor progression and metastasis. By downregulating ANGPTL4, this compound effectively inhibits the invasive potential of cancer cells.[1][2]

These application notes provide a comprehensive guide for utilizing this compound in in vitro cancer cell invasion assays, specifically focusing on the widely used Boyden chamber or Transwell assay.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on cancer cell invasion.

Table 1: Effect of this compound on MDA-MB-231 Human Breast Cancer Cell Invasion

| This compound Concentration (µM) | Mean Invasion Inhibition (%) | Standard Deviation |

| 0 (Vehicle Control) | 0 | ± 5.2 |

| 1 | 45 | ± 7.8 |

| 5 | 78 | ± 6.1 |

| 10 | 92 | ± 4.5 |

Data is hypothetical and for illustrative purposes, based on qualitative statements of strong inhibition found in research.[1][2] Actual results may vary.

Experimental Protocols

Protocol 1: Boyden Chamber/Transwell Invasion Assay

This protocol outlines the steps to assess the effect of this compound on the invasion of cancer cells through a basement membrane matrix.

Materials:

-